Xanomeline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Muscarinic Acetylcholine Receptor Agonist

Xanomeline acts as an agonist for muscarinic acetylcholine receptors, particularly M1 and M4 subtypes []. These receptors are involved in various brain functions, including memory, learning, and cognition []. By activating these receptors, xanomeline may influence these processes.

Unique Binding Properties

One intriguing characteristic of xanomeline is its binding properties. Unlike most agonists, xanomeline exhibits both reversible and wash-resistant binding to M1 and M4 receptors []. This wash-resistant binding suggests a prolonged activation of these receptors, potentially leading to sustained effects compared to other agonists.

Investigating Neurological Disorders

Due to its interaction with the cholinergic system, xanomeline is being explored as a potential treatment for neurological disorders like Alzheimer's disease and schizophrenia, where cholinergic dysfunction is implicated [, ]. Research is ongoing to assess its efficacy and safety in these contexts.

Understanding Muscarinic Receptor Function

Xanomeline's specific targeting of M1 and M4 receptors makes it a valuable tool for researchers studying the function of these receptor subtypes. By observing xanomeline's effects, scientists can gain insights into the specific roles of M1 and M4 receptors in various physiological processes [].

Xanomeline is a small molecule that acts as a muscarinic acetylcholine receptor agonist, primarily targeting the M1 and M4 receptor subtypes. Initially developed through collaboration between Eli Lilly and Novo Nordisk, xanomeline is being investigated for its therapeutic potential in treating central nervous system disorders, particularly schizophrenia and Alzheimer's disease. Its chemical structure is characterized by a thiadiazole-dihydropyridine core, which contributes to its pharmacological activity. Xanomeline has a molecular weight of approximately 281.4 g/mol and is noted for its lipophilicity, allowing it to effectively penetrate the blood-brain barrier .

As mentioned earlier, Xanomeline's mechanism of action revolves around its interaction with muscarinic receptors:

- Targeting Specific Subtypes: It preferentially binds to M1 and M4 subtypes, located in brain regions critical for memory, cognition, and reward processing [].

- Modulating Neurotransmitters: By stimulating these receptors, Xanomeline may enhance dopaminergic and glutamatergic neurotransmission, potentially improving cognitive function and alleviating symptoms in neurodegenerative diseases [].

- Restoring Balance: Studies suggest Xanomeline can even restore nicotinic acetylcholine receptor signaling in aged mice, potentially offering a multifaceted approach to treating cognitive decline.

- Muscarinic Agonist Concerns: Drugs acting on muscarinic receptors can cause side effects like nausea, vomiting, dizziness, and confusion []. These potential side effects need to be thoroughly investigated during clinical trials.

- Dose-Limiting Effects: Early clinical trials of Xanomeline for schizophrenia and Alzheimer's disease were halted due to dose-limiting side effects, highlighting the need for further optimization [].

Xanomeline undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP2D6, which plays a significant role in its biotransformation. The compound exhibits poor bioavailability (<1%) due to extensive first-pass metabolism in the liver, leading to rapid clearance from systemic circulation . The

Xanomeline's mechanism of action involves the modulation of neurotransmitter systems in the central nervous system. It acts as an agonist at muscarinic acetylcholine receptors, particularly M1 and M4 subtypes, leading to rebalancing of cholinergic, dopaminergic, and glutamatergic circuits. This activity has been associated with potential antipsychotic effects, as evidenced by preclinical studies demonstrating its ability to alleviate symptoms of psychosis without inducing the extrapyramidal side effects commonly seen with traditional antipsychotics . Additionally, xanomeline has shown promise in improving behavioral symptoms in Alzheimer's patients .

Xanomeline is primarily explored for its applications in treating neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Its unique profile as a muscarinic receptor agonist positions it as a potential alternative to conventional antipsychotics, offering a different mechanism of action that may reduce typical adverse effects. Furthermore, xanomeline has been investigated in combination therapies, such as with trospium chloride, to mitigate peripheral side effects while maintaining efficacy in central nervous system disorders .

Studies investigating xanomeline's interactions with other compounds have focused on its pharmacodynamics at muscarinic receptors. The compound's binding profiles reveal that it can activate both orthosteric and allosteric sites on the M4 muscarinic acetylcholine receptor. This dual binding capability suggests that xanomeline may modulate receptor activity more effectively than selective agonists or antagonists alone . Furthermore, interaction studies have indicated that xanomeline may inhibit certain enzymes like CYP3A4 locally within the intestines without systemic inhibition, highlighting its selective pharmacological profile .

Xanomeline shares structural and functional similarities with several other compounds that act on muscarinic receptors or exhibit cholinergic properties. Below is a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Selectivity | Notable Effects |

|---|---|---|---|

| Xanomeline | Agonist at M1 and M4 receptors | Non-selective but preferentially M1/M4 | Antipsychotic-like effects; cognitive enhancement |

| Arecoline | Agonist at muscarinic receptors | Non-selective | Psychoactive effects; used in traditional medicine |

| Cevimeline | Agonist at M1 receptors | Selective | Treatment for dry mouth; fewer CNS effects |

| Pilocarpine | Agonist at M3 receptors | Selective | Used for glaucoma; promotes salivation |

Xanomeline's unique profile lies in its ability to preferentially activate both M1 and M4 receptors while minimizing classical cholinomimetic side effects commonly associated with non-selective agonists. This selectivity may contribute to its therapeutic potential in treating conditions characterized by neurotransmitter imbalances .

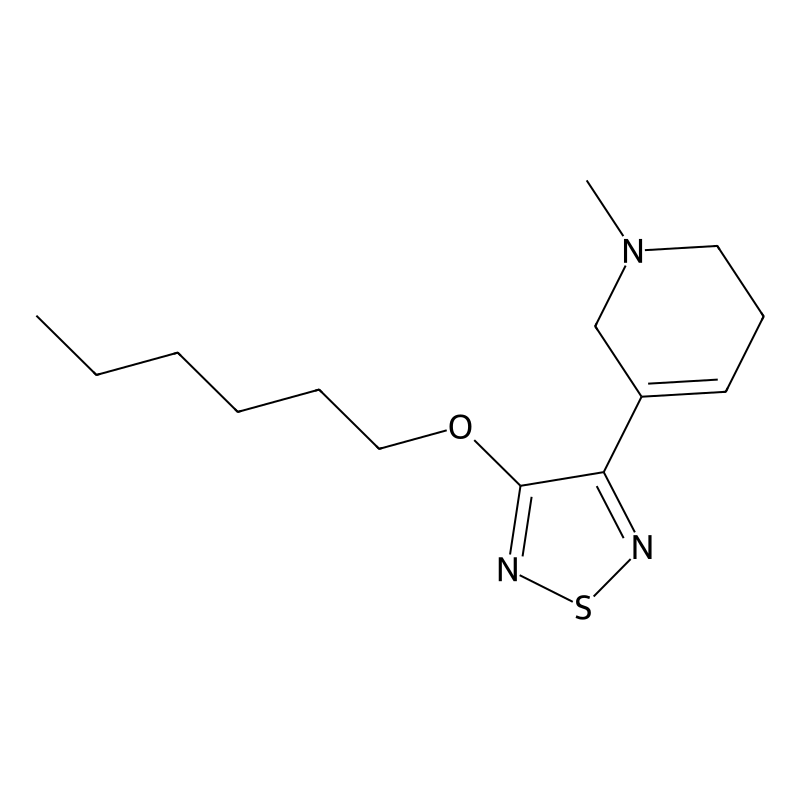

Molecular Structure and Formula (C₁₄H₂₃N₃OS)

Xanomeline possesses the molecular formula C₁₄H₂₃N₃OS and represents a heterocyclic compound containing both thiadiazole and tetrahydropyridine ring systems [1] [2]. The molecule features a unique structural architecture consisting of a 1,2,5-thiadiazole ring substituted with a hexyloxy group at the 4-position and connected to a 1-methyl-1,2,5,6-tetrahydropyridine moiety at the 3-position [1] [2]. This distinctive structural framework positions xanomeline as a member of the thiadiazole class of compounds while simultaneously incorporating tetrahydropyridine functionality [2].

The complete chemical name for xanomeline is 3-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1,2,5,6-tetrahydro-1-methylpyridine [1] [3]. The hexyloxy side chain extends from the thiadiazole ring, creating a hydrophobic tail that plays a crucial role in receptor binding and selectivity [4] [5]. The tetrahydropyridine ring system contains a tertiary nitrogen atom that can exist in different protonation states depending on physiological conditions [6].

Physical Properties

Molecular Weight and Composition

Xanomeline exhibits a molecular weight of 281.42 grams per mole, with an exact mass of 281.15618354 Da and a monoisotopic mass of 281.156183547 Da [1] [2] [7]. The molecular composition includes fourteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom [1] [2]. The compound demonstrates a moderate lipophilicity with an XLogP3-AA value of 3.3, indicating favorable characteristics for membrane permeability [2].

The molecular structure contains zero hydrogen bond donors and five hydrogen bond acceptors, contributing to its binding properties with biological targets [2]. The compound possesses seven rotatable bonds, providing conformational flexibility that enables optimal receptor binding conformations [2]. The relatively compact molecular architecture combined with strategic heteroatom placement facilitates specific interactions with muscarinic acetylcholine receptors [4] [5].

Stereochemistry and Conformation

Xanomeline exists as an achiral molecule in its standard form, with no defined stereocenters in the basic structure [8]. However, structural studies have revealed that xanomeline can adopt multiple binding conformations when interacting with muscarinic receptors [4] [5]. Cryo-electron microscopy studies demonstrate that the thiadiazole-dihydropyridine core adopts specific orientations under receptor binding conditions, with the hexyloxy tail extending into hydrophobic sub-pockets formed by transmembrane and extracellular loop residues [5].

The compound demonstrates conformational flexibility, particularly in the hexyloxy chain region, which allows adaptation to different receptor binding sites [4] [5]. Molecular dynamics simulations indicate that xanomeline can simultaneously occupy both orthosteric and allosteric binding sites on muscarinic receptors, with distinct conformational requirements for each binding mode [4] [5]. The tetrahydropyridine ring system can adopt different chair conformations, contributing to the compound's ability to interact with multiple receptor subtypes [6] [5].

Chemical Properties

Solubility Characteristics

Xanomeline demonstrates variable solubility characteristics depending on the solvent system and salt form employed [9] [10] [11]. The free base form exhibits limited water solubility, being essentially insoluble in pure water at room temperature [11]. However, solubility improves significantly in organic solvents, with ethanol supporting dissolution up to 56 mg/mL (198.99 mM) and dimethyl sulfoxide (DMSO) supporting 28 mg/mL (99.49 mM) [11].

Salt formation substantially enhances aqueous solubility profiles. Xanomeline oxalate demonstrates improved water solubility of 3.71 mg/mL (10 mM) with gentle warming, while maintaining excellent DMSO solubility of 37.15 mg/mL (100 mM) [9]. The tartrate salt form, utilized in pharmaceutical formulations, shows enhanced dissolution characteristics compared to the free base [12] [13]. Temperature elevation facilitates dissolution, with warm water supporting up to 10 mg/mL for the free base form [10].

Stability Profile

Xanomeline exhibits moderate thermal stability with a predicted boiling point of 397.0 ± 42.0°C at 760 mmHg and a flash point of 193.9°C [10] [14]. The compound appears as an off-white crystalline powder that maintains stability under standard storage conditions [10] [15]. The predicted pKa value of 7.34 ± 0.40 indicates that the compound exists in partially protonated forms under physiological conditions [10].

Storage recommendations typically specify maintenance at 2-8°C in sealed, dry conditions to preserve chemical integrity [10] [3]. The compound demonstrates adequate stability in DMSO solutions for up to 2 months when stored at -20°C [13]. Chemical stability studies indicate that xanomeline can undergo various reactions including oxidation with hydrogen peroxide or potassium permanganate, reduction with sodium borohydride, and nucleophilic substitution reactions particularly at nitrogen atoms in the thiadiazole ring .

Synthesis Routes

Original Synthetic Pathway

The original synthesis of xanomeline follows a multi-step pathway beginning with 3-pyridinecarboxaldehyde as the starting material [6]. The initial transformation involves a Strecker-type reaction where 3-pyridinecarboxaldehyde undergoes cyanohydrin formation using trimethylsilyl cyanide in the presence of acetic acid [6]. This cyanohydrin intermediate subsequently reacts with ammonium chloride in ammonium hydroxide to yield the corresponding aminonitrile [6].

The critical thiadiazole ring formation occurs through cyclization of the aminonitrile using disulfur dichloride in dimethylformamide (DMF), producing the 3-chloro-4-(pyridine-3-yl)-1,2,5-thiadiazole intermediate [6]. Subsequent nucleophilic substitution with 1-hexanol using sodium hydride in tetrahydrofuran (THF) introduces the hexyloxy functionality [6]. The pyridine ring is then converted to a quaternary pyridinium iodide through reaction with methyl iodide in acetone [6].

Optimized Synthetic Methods

Modern synthetic approaches have refined the original pathway to improve yields and reduce the use of hazardous reagents [17]. Contemporary methods utilize alternative cyclization strategies that avoid the highly toxic sulfur monochloride previously employed in thiadiazole synthesis [18]. The optimized route incorporates improved reaction conditions for the final reduction step, utilizing sodium borohydride in ethanol at controlled temperatures (-5°C to 0°C) to achieve yields of approximately 77.1% [17].

Alternative synthetic strategies employ 3,4-dichloro-1,2,5-thiadiazole as a starting material, allowing sequential nucleophilic displacement reactions with various nucleophiles [18]. This approach avoids the difficulties associated with α-amino nitrile preparation and provides more reliable yields [18]. The method enables modular synthesis of structural analogs through variation of the nucleophilic substituents [18].

Chiral Synthesis Considerations

Although xanomeline itself is achiral, the synthesis of chiral analogs and derivatives requires specialized approaches [19]. Initial strategies employed racemic synthesis followed by chiral separation using supercritical fluid chromatography (SFC), but this approach proved inefficient due to material waste and time requirements [19]. Advanced chiral synthesis utilizes transaminase-catalyzed reactions to produce enantiomerically pure spirocyclic building blocks [19].

Biocatalytic approaches have been developed using engineered transaminases to synthesize chiral spirocyclic amines that serve as key intermediates for xanomeline analogs [19]. This methodology provides excellent stereoselectivity and avoids the environmental impact of traditional chiral separation techniques [19]. The transaminase-catalyzed approach enables sustainable production of single enantiomers while reducing overall synthetic complexity [19].

Reagents and Reaction Conditions

The xanomeline synthesis employs specific reagents and conditions optimized for each transformation step [6] [17]. The cyanohydrin formation utilizes trimethylsilyl cyanide as a safer alternative to hydrogen cyanide, conducted in the presence of acetic acid as a catalyst [6]. The Strecker reaction employs ammonium chloride and ammonium hydroxide under controlled conditions to ensure clean conversion to the aminonitrile [6].

Thiadiazole ring formation requires disulfur dichloride in DMF, with careful temperature control to prevent decomposition [6]. The alkoxylation step utilizes sodium hydride as a strong base in THF solvent, with 1-hexanol added to introduce the critical hexyloxy substituent [6]. The final reduction employs sodium borohydride in methanol or ethanol, with temperature control being crucial for optimal yields [6] [17].

Structural Analogs and Derivatives

Alkyl-Substituted Analogs

Systematic modification of the hexyloxy chain length reveals the critical importance of the six-carbon alkyl chain for optimal activity [4] [5]. Shorter alkyl chains (propyl, butyl) demonstrate reduced binding affinity and functional activity, while longer chains (octyl, decyl) also show diminished potency [5]. The hexyl chain length appears optimal for engaging hydrophobic interactions with specific transmembrane regions of muscarinic receptors [5].

Structural analogs incorporating different alkyl substituents at various positions have been synthesized to explore structure-activity relationships [20]. Modifications to the tetrahydropyridine ring, including introduction of methyl groups at the 4-position, affect intrinsic activity without significantly altering binding affinity [20]. Hydrophilic substituents at the same position significantly lower both potency and intrinsic activity [20].

Bitopic Ligand Derivatives

Bitopic ligands combining xanomeline pharmacophoric elements with other receptor-active moieties have been developed to achieve dual receptor targeting [6] [21] [22]. The 12-Cn and 13-Cn series incorporate xanomeline fragments connected to positive allosteric modulator moieties through alkylene chains of varying lengths (C3, C5, C7, C9) [6] [22]. These compounds demonstrate selective activation of M₁ muscarinic receptors, with tertiary amine forms (12-Cn) showing linear receptor activation patterns [6] [22].

Quaternary salt analogs (13-Cn series) exhibit bell-shaped activation responses, suggesting that permanent positive charge affects receptor binding dynamics [6] [22]. The optimal linker length varies depending on the specific receptor subtype and desired pharmacological profile [6] [22]. Tacrine-xanomeline hybrid molecules combine acetylcholinesterase inhibition with muscarinic receptor modulation, demonstrating purely allosteric binding at inactive M₁ receptors [21] [23].

Structure-Modification Relationships

Comprehensive structure-activity relationship studies reveal that specific structural modifications can dramatically alter receptor selectivity and functional activity [19] [20] [24]. Fluorine substitution at strategic positions modulates both activity and selectivity profiles, with 3-fluorine addition affecting G protein coupling patterns [19]. Spirocyclic modifications enhance M₄ receptor selectivity while reducing activity at M₂ and M₃ subtypes [19].

The thiadiazole ring system is essential for maintaining receptor binding affinity, with modifications to this core structure generally reducing activity [4] [5]. However, the tetrahydropyridine ring tolerates various substitutions, with N-methylation being critical for receptor activation [6] [5]. Replacement of the tetrahydropyridine with other heterocyclic systems can modulate selectivity between muscarinic receptor subtypes [19] [20].

Muscarinic Receptor Subtype Affinities

Xanomeline displays high affinity binding to all five muscarinic acetylcholine receptor subtypes, though with notable functional selectivity patterns. The compound demonstrates similar binding affinities across muscarinic receptor subtypes one through five, with dissociation constants ranging from 7.9 to 82 nanomolar for muscarinic receptor subtype one, 8.1 to 724 nanomolar for muscarinic receptor subtype two, 7.8 to 40 nanomolar for muscarinic receptor subtype three, 11 to 72 nanomolar for muscarinic receptor subtype four, and 9.3 to 80 nanomolar for muscarinic receptor subtype five in human tissue preparations [3] [1].

Despite comparable binding affinities, xanomeline exhibits preferential functional activity at muscarinic receptor subtypes one and four. Research demonstrates that xanomeline acts as a potent full agonist in stimulating guanosine 5'-O-(3-[(35)S]thio)triphosphate binding at muscarinic receptor subtype one, while functioning as a partial agonist at muscarinic receptor subtype two, achieving only 40% of the maximal carbachol response [2]. The compound displays more modest partial agonist pharmacology at muscarinic receptor subtypes two, three, and five [1].

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Species |

|---|---|---|---|

| M1 Muscarinic | 7.9–82 | Full agonist | Human |

| M2 Muscarinic | 8.1–724 | Partial agonist (40% efficacy) | Human |

| M3 Muscarinic | 7.8–40 | Weak partial agonist | Human |

| M4 Muscarinic | 11–72 | Full agonist | Human |

| M5 Muscarinic | 9.3–80 | Weak partial agonist/antagonist | Human |

Non-Muscarinic Target Interactions

Beyond muscarinic receptors, xanomeline demonstrates appreciable affinity for various serotonin receptor subtypes. The compound acts as a partial agonist of the serotonin 5-hydroxytryptamine 1A receptor with a dissociation constant of 63 nanomolar, functions as an agonist of the serotonin 5-hydroxytryptamine 1B receptor with 50 nanomolar affinity, and exhibits particularly high affinity for the serotonin 5-hydroxytryptamine 1D receptor at 6.3 nanomolar [1] [3] [4].

Xanomeline also demonstrates antagonist activity at multiple serotonin receptor subtypes, including 5-hydroxytryptamine 2A (126 nanomolar), 5-hydroxytryptamine 2B (20 nanomolar), and 5-hydroxytryptamine 2C (40 nanomolar) receptors [1] [4] [5]. The compound shows minimal interaction with nicotinic acetylcholine receptors, exhibiting binding affinities greater than 10,000 nanomolar for both neuronal and muscle-type nicotinic receptors [3].

Additional non-muscarinic targets include moderate affinity for histamine H1 receptors (398 nanomolar), dopamine D2 receptors (1,000 nanomolar), and dopamine D3 receptors (398 nanomolar). Xanomeline shows substantially lower affinity for adrenergic receptors, with alpha-1 adrenergic receptor binding at 2,020 nanomolar and alpha-2 adrenergic receptor binding at 1,000 nanomolar [3].

Binding Kinetics

The binding kinetics of xanomeline reveal distinctive temporal patterns that vary significantly between muscarinic receptor subtypes. At muscarinic receptor subtype one, the onset of persistent binding occurs rapidly, while at muscarinic receptor subtype two, the kinetics of formation of wash-resistant binding are markedly slower than those observed at muscarinic receptor subtype one [2] [6].

Research demonstrates that xanomeline exhibits two distinct binding components: a reversible interaction with the classical orthosteric binding site and a persistent binding component that develops with unique temporal characteristics. The reversible binding component displays conventional association and dissociation kinetics typical of muscarinic receptor ligands, while the persistent binding component exhibits extremely slow dissociation with a half-life exceeding 30 hours at muscarinic receptor subtype one [7].

The kinetics of wash-resistant binding development shows receptor subtype specificity. At muscarinic receptor subtype one and muscarinic receptor subtype five, wash-resistant binding formation proceeds rapidly, while at muscarinic receptor subtype four, the kinetics are equally fast. However, at muscarinic receptor subtype two, the formation of wash-resistant binding is considerably slower, requiring extended incubation periods to achieve maximal binding [6].

Molecular Mechanisms of Action

Orthosteric Binding Mechanisms

Xanomeline interacts with the classical orthosteric binding site of muscarinic receptors through multiple molecular contacts that mimic acetylcholine binding patterns. Structural analysis reveals that the thiadiazole-dihydropyridine core of xanomeline positions under a closed tyrosine lid consisting of residues Tyrosine 113, Tyrosine 416, and Tyrosine 439 at the muscarinic receptor subtype four [8] [9].

The nitrogen atom from the dihydropyridine component occupies a similar position to the trimethyl-ammonium ion of conventional agonists like iperoxo and acetylcholine, allowing interaction with the conserved aspartic acid residue at position 112. This electrostatic interaction with aspartic acid 112 represents a critical anchoring point common among aminergic G protein-coupled receptors [8] [9].

Additional orthosteric site interactions include contacts with asparagine 117, tryptophan 164, asparagine 417, cysteine 442, tyrosine 443, and serine 116. These interactions collectively stabilize xanomeline within the orthosteric binding pocket and facilitate receptor activation through conformational changes that promote G protein coupling [8] [9].

Allosteric Modulation Properties

Xanomeline exhibits unprecedented allosteric binding capabilities, simultaneously occupying both orthosteric and allosteric sites on muscarinic receptors. Cryo-electron microscopy structural analysis reveals that xanomeline binds to the common extracellular vestibular allosteric site, where it forms a π-stacking interaction with phenylalanine 186 within the extracellular loop two region [8] [9].

The allosteric binding mode of xanomeline demonstrates functional consequences distinct from traditional positive allosteric modulators. At the muscarinic receptor subtype four, xanomeline shows comparable allosteric binding stability to the established positive allosteric modulator LY2033298, remaining bound for 72 ± 8% of simulation time compared to 64 ± 17% for LY2033298 [9].

Pharmacological validation confirms that xanomeline functions as an allosteric modulator by slowing the dissociation of tritiated N-methylscopolamine from muscarinic receptors. The apparent affinity for the allosteric site corresponds to approximately 120 micromolar, indicating moderate allosteric binding potency. Mutagenesis studies demonstrate that mutation of key allosteric site residues, including phenylalanine 186 to alanine, eliminates xanomeline's ability to modulate radioligand dissociation [9].

Dual Binding Mode Characteristics

The dual binding mode of xanomeline represents a novel pharmacological mechanism whereby a single ligand molecule simultaneously occupies both orthosteric and allosteric sites on the same receptor. Molecular dynamics simulations support this structural finding, demonstrating that xanomeline spontaneously binds to the allosteric site when already occupying the orthosteric site [8] [9].

This dual binding pattern differs fundamentally from conventional receptor pharmacology, where ligands typically interact with either orthosteric or allosteric sites exclusively. The dual binding mode explains several unique pharmacological properties of xanomeline, including its functional selectivity and persistent activation characteristics [8] [9].

Competitive binding studies reveal that xanomeline can compete with traditional allosteric modulators at muscarinic receptor subtype two, suggesting overlapping allosteric binding sites. The dual binding mode provides a molecular basis for understanding xanomeline's complex pharmacological profile and its differential effects across muscarinic receptor subtypes [10].

Wash-Resistant Binding Phenomenon

The wash-resistant binding phenomenon represents one of the most distinctive features of xanomeline pharmacology. This persistent binding occurs at all muscarinic receptor subtypes but with varying kinetics and functional consequences. At muscarinic receptor subtype one, wash-resistant binding develops rapidly with a dissociation constant of 296 nanomolar, while at muscarinic receptor subtype two, similar affinity (294 nanomolar) develops with markedly slower kinetics [2] [11].

The wash-resistant binding component demonstrates extraordinary stability, with dissociation half-lives exceeding 30 hours at muscarinic receptor subtype one. This persistent binding does not result from non-specific membrane interactions or lipid partitioning, as evidenced by receptor specificity and the inability to reproduce the effect in reconstituted lipid systems [12].

Functional consequences of wash-resistant binding vary according to receptor subtype and xanomeline efficacy. At muscarinic receptor subtypes one and four, where xanomeline exhibits high efficacy, wash-resistant binding results in prolonged receptor activation lasting more than one hour after compound removal. Conversely, at muscarinic receptor subtype five, where xanomeline shows low efficacy, wash-resistant binding produces persistent functional antagonism [11] [6].

| Receptor Subtype | Wash-Resistant Affinity (Ki, nM) | Formation Kinetics | Functional Consequence |

|---|---|---|---|

| M1 | 296 | Fast | Long-term activation |

| M2 | 294 | Markedly slower | Delayed partial agonism |

| M3 | Present | Intermediate | Time-dependent regulation |

| M4 | Present | Fast | Long-term activation |

| M5 | Present | Fast | Long-term antagonism |

Pharmacokinetic Properties

Absorption and Distribution Principles

Xanomeline demonstrates rapid absorption characteristics following oral administration, with time to maximum concentration typically occurring within 1 to 2 hours post-dose. The compound exhibits biphasic pharmacokinetic behavior after reaching maximum concentration, reflecting complex distribution and elimination processes [13] [14].

The oral bioavailability of xanomeline is approximately seven-fold lower than subcutaneous administration, indicating significant first-pass metabolism or absorption limitations. Despite reduced oral bioavailability, the compound achieves dose-dependent plasma exposures that correlate with pharmacodynamic effects [15].

Distribution characteristics reveal extensive tissue penetration, with a volume of distribution exceeding 10,800 liters, indicating widespread distribution throughout body compartments. Xanomeline demonstrates high protein binding at 95%, which may contribute to its extended tissue residence and complex pharmacokinetic profile [16].

The compound's physicochemical properties, including low molecular weight (281.42 g/mol), lipophilicity, and absence of hydrogen bond donors, favor central nervous system penetration. Xanomeline achieves a brain-to-plasma ratio greater than 10:1, confirming preferential central nervous system distribution that supports its intended therapeutic applications [1] [17].

Metabolism Pathways

Xanomeline undergoes extensive hepatic metabolism through multiple cytochrome P450 enzyme systems. The primary metabolic pathway involves CYP2D6, which significantly contributes to xanomeline biotransformation and represents a major source of pharmacokinetic variability due to genetic polymorphisms [1] [17] [16].

Additional cytochrome P450 enzymes involved in xanomeline metabolism include CYP2B6, CYP1A2, CYP2C9, and CYP2C19, indicating multiple parallel metabolic pathways that may provide metabolic redundancy. Beyond cytochrome P450 systems, xanomeline is also metabolized by flavin monooxygenases, specifically FMO1 and FMO3, which contribute to the overall metabolic clearance [17].

The extensive metabolism results in minimal unchanged parent compound excretion, with less than 0.01% of the administered dose appearing unchanged in urine. This complete biotransformation indicates that xanomeline undergoes comprehensive metabolic processing before elimination [17].

CYP2D6 polymorphisms significantly impact xanomeline pharmacokinetics, with intermediate metabolizers showing 28% increases in maximum concentration and 15% increases in area under the curve. Ultrarapid metabolizers demonstrate 43% decreases in both maximum concentration and area under the curve, highlighting the clinical relevance of pharmacogenomic considerations [16].

Elimination Routes

The elimination of xanomeline occurs primarily through metabolic pathways rather than renal excretion of unchanged drug. With less than 0.01% of the administered dose excreted unchanged in urine, renal elimination plays a minimal role in overall drug clearance [17].

The elimination half-life of xanomeline approximates 5 hours, necessitating twice-daily dosing regimens to maintain therapeutic plasma concentrations. This relatively short half-life, combined with extensive metabolism, suggests that dose adjustments may be required in populations with altered metabolic capacity [17] [16].

Hepatic metabolism represents the predominant elimination pathway, with multiple enzyme systems contributing to drug clearance. The involvement of CYP2D6 as a major metabolic pathway introduces potential for drug interactions with CYP2D6 inhibitors or inducers, which may alter xanomeline exposure and require dosing modifications [16].

Pharmacogenomic factors significantly influence elimination characteristics, particularly in patients with CYP2D6 polymorphisms. Poor metabolizers may experience prolonged elimination and increased exposure, while ultrarapid metabolizers may require higher doses to achieve therapeutic concentrations [16].

| Parameter | Value | Clinical Significance |

|---|---|---|

| Half-life | 5 hours | Twice-daily dosing required |

| Protein Binding | 95% | High tissue distribution |

| Volume of Distribution | 10,800 L | Extensive tissue penetration |

| Renal Excretion | <0.01% unchanged | Metabolism-dependent elimination |

| Brain-to-Plasma Ratio | >10:1 | Preferential CNS distribution |

Structure-Function Relationships

Receptor Activation Kinetics

The receptor activation kinetics of xanomeline demonstrate distinctive patterns that correlate with its structural features and binding mechanisms. At muscarinic receptor subtypes one and four, xanomeline produces rapid onset of intracellular calcium mobilization that persists for more than one hour following brief exposure, indicating sustained receptor activation [6] [18].

The kinetics of receptor activation vary significantly between receptor subtypes, with muscarinic receptor subtype one showing the fastest activation onset, while muscarinic receptor subtype two requires prolonged preincubation periods to achieve maximal agonistic effects. This temporal variation reflects differential conformational changes induced by xanomeline binding at distinct receptor subtypes [2] [6].

Unlike conventional muscarinic agonists such as carbachol, oxotremorine, and pilocarpine, xanomeline does not induce receptor internalization following ten-minute exposures at any receptor subtype. This absence of internalization contributes to the sustained activation characteristics and distinguishes xanomeline from classical receptor agonists [6] [18].

The activation kinetics also demonstrate functional selectivity, with full long-term receptor activation occurring exclusively at muscarinic receptor subtypes one and four, while other subtypes show attenuated or altered activation patterns. This selectivity pattern correlates with the therapeutic profile and functional preferences observed in vivo [6] [18].

Concentration-Response Relationships

Xanomeline exhibits complex concentration-response relationships that reflect its dual binding mode and wash-resistant characteristics. At muscarinic receptor subtype one, xanomeline demonstrates potent agonist activity with EC50 values in the nanomolar range for phospholipid hydrolysis stimulation, achieving 100% of carbachol maximal response in certain cell systems [19].

The concentration-response curves for xanomeline show characteristic features of partial agonism at multiple receptor subtypes, with variable maximal responses depending on the specific receptor and functional assay employed. At muscarinic receptor subtype two, xanomeline achieves only 40% of carbachol maximal response, confirming its partial agonist profile at this subtype [2].

Concentration-response relationships are further complicated by the time-dependent development of wash-resistant binding, which can transform monophasic inhibition curves into biphasic patterns following prolonged incubation and washing procedures. This temporal evolution of binding characteristics reflects the transition from reversible to persistent binding modes [20] [21].

The allosteric component of xanomeline binding introduces additional complexity to concentration-response relationships, with apparent affinity values differing between orthosteric and allosteric binding sites. The allosteric binding component demonstrates lower apparent affinity (approximately 120 micromolar) compared to orthosteric binding (nanomolar range) [9].

Binding Persistence Mechanisms

The molecular mechanisms underlying xanomeline's binding persistence involve specific structural features that enable prolonged receptor association. The hexyloxy side chain appears crucial for wash-resistant binding, contributing to hydrophobic interactions within secondary binding sites that stabilize the ligand-receptor complex [22].

Structure-activity relationship studies with xanomeline analogs reveal that binding persistence can arise from both hydrophobic and ionic interactions with secondary receptor binding sites. Modifications to the hexyloxy chain can either enhance or diminish wash-resistant binding, indicating that this structural element is a critical determinant of binding persistence [22].

The binding persistence mechanisms involve conformational changes in the receptor that accommodate both orthosteric and allosteric binding simultaneously. These conformational states represent kinetically stable receptor configurations that resist ligand dissociation even under extensive washing conditions [12] [7].

The wash-resistant binding phenomenon demonstrates receptor subtype specificity, suggesting that different muscarinic receptor subtypes possess varying capacities to form stable complexes with xanomeline. This specificity correlates with amino acid sequence differences in binding pocket regions and may contribute to the functional selectivity observed with this compound [6].

| Structural Feature | Functional Consequence | Receptor Interaction |

|---|---|---|

| Thiadiazole-dihydropyridine core | Orthosteric site binding | Positioned under tyrosine lid |

| Hexyloxy side chain | Allosteric site interaction | π-stacking with Phe186 |

| Methyl group on pyridine | Asp112 interaction | Electrostatic anchoring |

| Lipophilic properties | Enhanced brain penetration | High CNS distribution |

| Achiral configuration | Flexible receptor binding | No stereochemical constraints |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM4 [HSA:1132] [KO:K04132]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Epub 2017 Feb 13.

Classics in Chemical Neuroscience: Xanomeline.

Bender AM(1), Jones CK(1)(2), Lindsley CW(1)(2)(3).

Author information:

(1)Vanderbilt Center for Neuroscience Drug Discovery, Vanderbilt University

School of Medicine , Nashville, Tennessee 37232, United States.

(2)Department of Pharmacology, Vanderbilt University School of Medicine ,

Nashville, Tennessee 37232, United States.

(3)Department of Chemistry, Vanderbilt Institute of Chemical Biology, Vanderbilt

University , Nashville, Tennessee 37232, United States.

Xanomeline (1) is an orthosteric muscarinic acetylcholine receptor (mAChR)

agonist, often referred to as M1/M4-preferring, that received widespread

attention for its clinical efficacy in schizophrenia and Alzheimer/'s disease (AD)

patients. Despite the compound/'s promising initial clinical results,

dose-limiting side effects limited further clinical development. While

xanomeline, and related orthosteric muscarinic agonists, have yet to receive

approval from the FDA for the treatment of these CNS disorders, interest in the

compound/'s unique M1/M4-preferring mechanism of action is ongoing in the field of

chemical neuroscience. Specifically, the promising cognitive and behavioral

effects of xanomeline in both schizophrenia and AD have spurred a renewed

interest in the development of safer muscarinic ligands with improved subtype

selectivity for either M1 or M4. This Review will address xanomeline/'s overall

importance in the field of neuroscience, with a specific focus on its chemical

structure and synthesis, pharmacology, drug metabolism and pharmacokinetics

(DMPK), and adverse effects.

2. CNS Drug Rev. 2003 Summer;9(2):159-86.

Xanomeline and the antipsychotic potential of muscarinic receptor subtype

selective agonists.

Mirza NR(1), Peters D, Sparks RG.

Author information:

(1)Department of Pharmacology, NeuroSearch A/S, 93 Pederstrupvej, Ballerup,

Denmark. max@neurosearch.dk

Binding studies initially suggested that the muscarinic agonist, xanomeline, was

a subtype selective muscarinic M(1) receptor agonist, and a potential new

treatment for Alzheimer/'s disease. However, later in vitro and in vivo functional

studies suggest that this compound is probably better described as a subtype

selective M(1)/M(4) muscarinic receptor agonist. This subtype selectivity profile

has been claimed to explain the limited classical cholinomimetic side effects,

particularly gastrointestinal, seen with xanomeline in animals. However, in both

healthy volunteers and Alzheimer/'s patients many of these side effects have been

reported for xanomeline and in the patient population this led to a >50%

discontinuation rate. Clearly, the preclinical studies have not been able to

predict this adverse profile of xanomeline, and this suggests that either

xanomeline is not as subtype selective as predicted from preclinical research or

that there are differences between humans and animals with regard to muscarinic

receptors. Nevertheless, in Alzheimer/'s patients xanomeline dose-dependently

improves aspects of behavioral disturbance and social behavior including a

reduction in hallucinations, agitation, delusions, vocal outbursts and

suspiciousness. The effects on cognition are not as robust and mainly seen at the

highest doses tested. These effects in Alzheimer/'s patients have given impetus to

the suggestion that muscarinic agonists have potential antipsychotic effects. The

current review assesses the antipsychotic profile of xanomeline within the

framework of the limited clinical studies with cholinergic agents in man, and the

preclinical research on xanomeline using various models commonly used for the

assessment of new antipsychotic drugs. In general, xanomeline has an

antipsychotic-like profile in various dopamine models of psychosis and this

agrees with the known interactions between the cholinergic and dopaminergic

systems in the brain. Moreover, current data suggests that the actions of

xanomeline at the M(4) muscarinic receptor subtype might mediate its

antidopaminergic effects. Particularly intriguing are studies showing that

xanomeline, even after acute administration, selectively inhibits the firing of

mesolimbic dopamine cells relative to dopamine cell bodies projecting to the

striatum. This data suggest that xanomeline would have a faster onset of action

compared to current antipsychotics and would not induce extrapyramidal side

effects. The preclinical data on the whole are promising for an

antipsychotic-like profile. If in a new formulation (i.e., transdermal)

xanomeline has less adverse effects, this drug may be valuable in the treatment

of patients with psychosis.

Explore Compound Types